Levofloxacin impurity 4
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Overview
Description
Preparation Methods
The preparation of levofloxacin impurity 4 involves several synthetic routes. One method includes the reflux of levofloxacin carboxylic acid, N-methylethylenediamine hydrochloride, and triethylamine in dimethylsulfoxide. This mixture is then subjected to column chromatography to obtain this compound with high purity . Another method involves a substitution reaction using sodium methyl mercaptide followed by a reduction reaction in the presence of hydrogen and a catalyst . These methods are characterized by their simplicity, high yield, and environmental friendliness.
Chemical Reactions Analysis
Levofloxacin impurity 4 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products.
Reduction: Reduction reactions can be performed using hydrogen and a suitable catalyst.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like sodium methyl mercaptide.
Common reagents used in these reactions include ammonium acetate, cupric sulfate pentahydrate, and L-isoleucine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Levofloxacin impurity 4 is used in various scientific research applications, including:
Analytical Method Development: It is used for developing and validating analytical methods for levofloxacin and its impurities.
Quality Control: It plays a role in quality control processes for the commercial production of levofloxacin.
Biomedical Research: It is used in studies related to the pharmacokinetics and pharmacodynamics of levofloxacin.
Mechanism of Action
Comparison with Similar Compounds
Levofloxacin impurity 4 can be compared with other fluoroquinolone impurities, such as those found in ciprofloxacin and gatifloxacin . While all these compounds share a similar mechanism of action, this compound is unique in its specific chemical structure and the conditions under which it is formed . This uniqueness can influence its reactivity and the types of impurities it forms during the synthesis and storage of levofloxacin .
Similar Compounds
Ciprofloxacin Impurities: Related to the fluoroquinolone antibiotic ciprofloxacin.
Gatifloxacin Impurities: Related to the fluoroquinolone antibiotic gatifloxacin.
This compound stands out due to its specific formation conditions and its role in the quality control of levofloxacin production .
Properties
Molecular Formula |
C23H30FN5O3 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(2S)-7-fluoro-2-methyl-11-(4-methylpiperazine-1-carbonyl)-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraen-10-one |
InChI |
InChI=1S/C23H30FN5O3/c1-15-14-32-22-19-16(12-18(24)20(22)27-8-4-25(2)5-9-27)21(30)17(13-29(15)19)23(31)28-10-6-26(3)7-11-28/h12-13,15H,4-11,14H2,1-3H3/t15-/m0/s1 |
InChI Key |
CKBDMHVQWLNXOV-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)N5CCN(CC5)C |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)N5CCN(CC5)C |
Origin of Product |
United States |
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